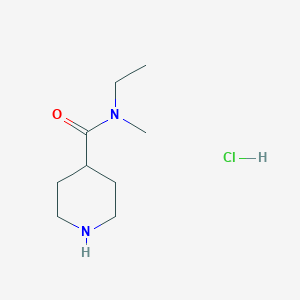
N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride typically involves the reaction of N-ethylpiperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
科学研究应用
Chemical Structure and Synthesis
N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride is characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. The synthesis of this compound typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives under controlled conditions. For example, one method involves the preparation of the hydrochloride salt from 1-methylpiperidine-4-carboxylic acid using thionyl chloride and diethylamine .
Pain Management
Research indicates that this compound may be effective in managing various types of pain, including:
- Migraine : The compound has been noted for its prophylactic effects against migraines .
- Chronic Pain Conditions : It has potential applications in treating trigeminal neuralgia and dental pain .
Neurological Disorders
The compound shows promise in addressing several neurological disorders, including:
- Anxiety Disorders : It may aid in alleviating symptoms associated with anxiety and panic disorders .
- Cognitive Disorders : There is potential for its use in conditions like dementia and memory loss .
Efficacy in Animal Models
A study investigating the efficacy of related compounds demonstrated that modifications to the piperidine structure could enhance potency against neurotropic alphaviruses, suggesting potential antiviral applications for derivatives of this compound .
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship has indicated that variations in the piperidine ring can significantly affect the biological activity of related compounds. For instance, a study highlighted how specific modifications led to improved metabolic stability and potency against viral infections .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Applications | Notes |
|---|---|---|---|
| This compound | Structure | Pain management, anxiety disorders | Hydrochloride form enhances solubility |
| 2,4,6-Trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide | Structure | Antiviral properties | Effective against neurotropic viruses |
| Methyl 1H-pyrrole-2-carboxylate | N/A | Antiviral activity | Notable for protection against Sindbis virus |
作用机制
The mechanism of action of N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-Methylpiperidine-4-carboxamide
- N-Ethylpiperidine-4-carboxamide
- N-Methyl-N-phenylpiperidine-4-carboxamide
Uniqueness
N-Ethyl-N-methylpiperidine-4-carboxamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
属性
IUPAC Name |
N-ethyl-N-methylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-11(2)9(12)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHCCNQCKNUDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













